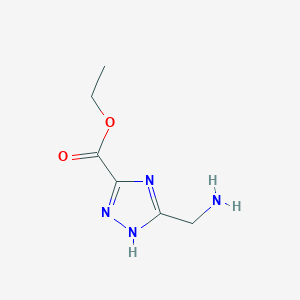
Ethyl 5-(aminomethyl)-1H-1,2,4-triazole-3-carboxylate
Cat. No. B8669785
M. Wt: 170.17 g/mol
InChI Key: ZUGWQLAGBVBTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08835470B2
Procedure details


Ethyl 5-((tert-butoxycarbonylamino)methyl)-1H-1,2,4-triazole-3-carboxylate (100 mg, 0.37 mmol) [Borg, S. et al., J. Org. Chem., 60:3112-3120 (1995)] was dissolved in CH2Cl2 (2 mL) and TFA (1 mL). After 1 h, this was concentrated to give ethyl 5-(aminomethyl)-1H-1,2,4-triazole-3-carboxylate, TFA (Int-XIV, 95 mg, 0.33 mmol, 90%); LCMS=171.1 [M+H]+; 1H NMR (400 MHz, methanol-d4) δ ppm 4.45 (2 H, q, J=7.12 Hz), 4.35 (2 H, s), 1.40 (3 H, t, J=7.15 Hz).
Quantity
100 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C(OC([NH:8][CH2:9][C:10]1[NH:14][N:13]=[C:12]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:11]=1)=O)(C)(C)C.[C:20]([OH:26])([C:22]([F:25])([F:24])[F:23])=[O:21]>C(Cl)Cl>[NH2:8][CH2:9][C:10]1[NH:14][N:13]=[C:12]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[N:11]=1.[C:20]([OH:26])([C:22]([F:25])([F:24])[F:23])=[O:21]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
100 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)NCC1=NC(=NN1)C(=O)OCC
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
this was concentrated
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NCC1=NC(=NN1)C(=O)OCC
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.33 mmol | |
| AMOUNT: MASS | 95 mg | |
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
